molecular formula C4H7N3O2 B11777658 2-Aminopyrimidin-4(3H)-one hydrate

2-Aminopyrimidin-4(3H)-one hydrate

Cat. No.: B11777658
M. Wt: 129.12 g/mol
InChI Key: ATYWKGHUFXGTQK-UHFFFAOYSA-N
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Description

2-Aminopyrimidin-4(3H)-one hydrate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopyrimidin-4(3H)-one hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of guanidine with β-ketoesters or β-diketones, followed by hydrolysis and cyclization to form the pyrimidine ring . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Aminopyrimidin-4(3H)-one hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Aminopyrimidin-4(3H)-one hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminopyrimidin-4(3H)-one hydrate is unique due to the presence of both an amino group at position 2 and a keto group at position 4, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

2-amino-1H-pyrimidin-6-one;hydrate

InChI

InChI=1S/C4H5N3O.H2O/c5-4-6-2-1-3(8)7-4;/h1-2H,(H3,5,6,7,8);1H2

InChI Key

ATYWKGHUFXGTQK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(NC1=O)N.O

Origin of Product

United States

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